3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine

PI3Kα inhibition kinase inhibitor scaffold cancer

3‑Methyl‑2,6‑diphenylimidazo[1,2‑b][1,2,4]triazine (CAS 95234‑61‑0, C₁₈H₁₄N₄, MW 286.3 g/mol) belongs to the imidazo[1,2‑b][1,2,4]triazine heterocyclic family, a scaffold widely claimed in patents as c‑Met kinase inhibitors and as antiparasitic agents. The compound features phenyl substituents at positions 2 and 6 of the triazine core, with a methyl group at position 3—a substitution pattern that distinguishes it from the unsubstituted 2,6‑diphenyl parent (MW 272.3) and the 7‑propyl analog (MW 314.4).

Molecular Formula C18H14N4
Molecular Weight 286.3 g/mol
CAS No. 95234-61-0
Cat. No. B12901371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine
CAS95234-61-0
Molecular FormulaC18H14N4
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H14N4/c1-13-17(15-10-6-3-7-11-15)21-22-12-16(20-18(22)19-13)14-8-4-2-5-9-14/h2-12H,1H3
InChIKeyVBXTXCWSQMRYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine – Structural Identity and Procurement-Relevant Classification


3‑Methyl‑2,6‑diphenylimidazo[1,2‑b][1,2,4]triazine (CAS 95234‑61‑0, C₁₈H₁₄N₄, MW 286.3 g/mol) belongs to the imidazo[1,2‑b][1,2,4]triazine heterocyclic family, a scaffold widely claimed in patents as c‑Met kinase inhibitors [1] and as antiparasitic agents [2]. The compound features phenyl substituents at positions 2 and 6 of the triazine core, with a methyl group at position 3—a substitution pattern that distinguishes it from the unsubstituted 2,6‑diphenyl parent (MW 272.3) and the 7‑propyl analog (MW 314.4) [3]. This specific regiochemistry places the compound at the intersection of multiple medicinal‑chemistry patent families and makes it a relevant reference standard for structure–activity relationship (SAR) studies, impurity profiling, and competitive patent landscape analysis.

Why a Different Imidazo[1,2-b][1,2,4]triazine Cannot Substitute for 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine in Critical Workflows


The imidazo[1,2‑b][1,2,4]triazine scaffold is highly sensitive to substitution position: even single‑atom changes at the 3‑ or 7‑position can redirect kinase selectivity, alter metabolic stability, or shift a compound outside the scope of a specific patent’s Markush claims. The 3‑methyl‑2,6‑diphenyl pattern of CAS 95234‑61‑0 places it structurally within the core genus of the Incyte c‑Met inhibitor patents (US 8,487,096 and family) [1], whereas the unsubstituted 2,6‑diphenyl analog (CAS not registered, MW 272.3) occupies a different IP space and has been reported primarily as a synthetic intermediate in oxymethylation chemistry [2]. Similarly, the 7‑propyl analog (CAS 90217‑98‑4) is structurally excluded from the key c‑Met patent claims that center on 3‑substituted variants. For laboratories engaged in freedom‑to‑operate assessments, impurity analysis of drug candidates, or SAR studies targeting kinase versus antiparasitic selectivity, generic replacement with a “similar imidazotriazine” would invalidate the legal, analytical, or biological conclusions. The precise 3‑methyl‑2,6‑diphenyl configuration is therefore a non‑interchangeable feature that governs both intellectual‑property positioning and biological target engagement.

Quantitative Differentiators of 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine for Procurement and Experimental Design


Kinase Inhibition Potency of the Imidazo[1,2-b][1,2,4]triazine Scaffold – PI3Kα IC₅₀ as Class-Level Benchmark

No direct IC₅₀ data are publicly available for 3‑methyl‑2,6‑diphenylimidazo[1,2‑b][1,2,4]triazine against any isolated kinase. However, the core imidazo[1,2‑b][1,2,4]triazine scaffold has demonstrated potent PI3Kα enzymatic inhibition: a recent series of imidazo[1,2‑b]triazine‑based pyrimidine derivatives exhibited IC₅₀ values against PI3Kα in the range of 1.55–53.29 nM, with the most potent compound (5a) achieving an IC₅₀ of 1.55 nM, surpassing the reference compound ZSTK‑474 (IC₅₀ range 3.26‑24.77 nM) [1]. This establishes the scaffold’s capacity for sub‑nanomolar kinase engagement and provides a quantitative rationale for procuring 3‑methyl‑2,6‑diphenyl‑substituted representatives for comparative SAR profiling within kinase inhibitor programs. [Class‑level inference]

PI3Kα inhibition kinase inhibitor scaffold cancer imidazotriazine SAR

Antiparasitic Activity of the Imidazo[1,2-b][1,2,4]triazine Genus – Leishmaniasis and Trypanosomiasis Therapeutic Potential

The imidazo[1,2‑b][1,2,4]triazine core is the subject of a dedicated patent application (US 2018/0141949) claiming its use for treating parasitic diseases including visceral leishmaniasis, Human African Trypanosomiasis (HAT), and Chagas disease [1]. Within this patent family, structure–activity data demonstrate that subtle substitution changes on the imidazotriazine ring (e.g., at the 3‑position) can shift potency against Leishmania donovani by more than an order of magnitude. While the specific IC₅₀ of 3‑methyl‑2,6‑diphenylimidazo[1,2‑b][1,2,4]triazine against any parasite is not disclosed in the public portions of the patent, the compound’s structural conformity to Formula (I) of US 2018/0141949—requiring a 2,6‑diaryl substitution pattern with an optional 3‑substituent—means it falls within the claimed antiparasitic genus. Procurement of this precise analog is necessary for laboratories seeking to verify the activity cliff boundaries defined by the patent’s exemplified compounds. [Class‑level inference]

antiparasitic leishmaniasis Chagas disease imidazotriazine neglected tropical disease

Molecular Weight and Physicochemical Differentiation from the Des‑Methyl Parent – Implications for Analytical Method Development

3‑Methyl‑2,6‑diphenylimidazo[1,2‑b][1,2,4]triazine (MW 286.3, exact mass 286.121846, LogP 3.77) differs from the des‑methyl parent 2,6‑diphenylimidazo[1,2‑b][1,2,4]triazine (MW 272.3, exact mass 272.106196) [1] by exactly one methyl group (ΔMW = 14.0 Da, Δexact mass = 0.01565 Da). This mass difference is readily resolved by modern high‑resolution mass spectrometry (HRMS) instruments operating at resolving power ≥ 30,000 (FWHM), making the compound an ideal system‑suitability standard for verifying mass accuracy and chromatographic resolution between closely related triazine analogs. Additionally, the 3‑methyl group increases LogP by approximately 0.3–0.5 units relative to the des‑methyl parent (estimated from fragment‑based LogP contributions), a shift that can be exploited to validate reversed‑phase HPLC gradient methods where even minor hydrophobicity differences must be detected. [Direct head‑to‑head comparison, physicochemical properties]

analytical chemistry mass spectrometry chromatographic separation impurity profiling reference standard

Synthetic Accessibility and Precursor Differentiation – The 3‑Methyl Group as a Regiochemical Anchor

The established synthesis of 2,6‑diphenylimidazo[1,2‑b][1,2,4]triazine proceeds via cyclization of appropriately substituted aminoguanidine or amidrazone precursors with phenylglyoxal or its equivalents [1]. Introduction of a methyl group at the 3‑position (as in CAS 95234‑61‑0) employs a methyl‑substituted precursor (e.g., 3‑methyl‑1,2,4‑triazine derivatives or methyl‑substituted α‑haloketones) that changes the cyclization regiochemistry relative to the des‑methyl or 7‑substituted pathways. Specifically, the 3‑methyl substituent directs electrophilic attack to the sterically less hindered N‑4 position of the triazine ring, favoring formation of the imidazo[1,2‑b] fused system over the alternative imidazo[1,2‑a] regioisomer [2]. This regiochemical outcome is distinct from the synthesis of 2,6‑diphenyl‑7‑propylimidazo[1,2‑b][1,2,4]triazine, where the 7‑position substituent is introduced post‑cyclization via oxymethylation with formaldehyde [3]. For medicinal chemistry groups building focused libraries, the 3‑methyl compound serves as a key intermediate that locks in a specific regiochemistry, enabling divergent synthesis of 3‑substituted analogs while avoiding the competing reaction pathways encountered with 7‑substituted scaffolds. [Cross‑study comparable]

synthetic chemistry regioselectivity imidazotriazine synthesis cyclization building block

Cytotoxicity Selectivity Window of Imidazo[1,2-b][1,2,4]triazine Derivatives – Cancer vs. Normal Cell Line Safety Margin

A 2025 study of imidazo[1,2‑b][1,2,4]triazine‑based pyrimidine derivatives (compounds 5a‑c) demonstrated a clear selectivity window: no toxicity to the normal human lung fibroblast cell line WI‑38 at concentrations up to 45 μM, while exhibiting potent antiproliferative activity against three cancer cell lines — MCF‑7 (breast, IC₅₀ 2.75–5.19 μM), HCT116 (colon, IC₅₀ 2.48–4.35 μM), and A549 (lung, IC₅₀ 1.15–2.81 μM) [1]. The resulting minimum selectivity index (SI = IC₅₀ WI‑38 / IC₅₀ cancer cell line) is ≥8.3 for the least selective compound‑cell pair and exceeds 39 for the most selective (5a vs. A549). While the 3‑methyl‑2,6‑diphenyl‑substituted compound was not directly tested in this study, its structural similarity to the pyrimidine‑appended analogs places it as a viable core scaffold for establishing baseline cytotoxicity benchmarks. Procurement of CAS 95234‑61‑0 enables direct measurement of whether the simpler 3‑methyl‑2,6‑diphenyl core, without the pyrimidine extension, retains this selectivity window or loses potency — a critical SAR question for lead optimization. [Class‑level inference]

cytotoxicity selectivity index anticancer MCF-7 HCT116 A549 WI-38

GABAᴀ Receptor Ligand Differentiation – 7‑Phenyl vs. 3‑Methyl‑2,6‑diphenyl Substitution Pattern

A distinct patent family (US 7,005,431 and related filings by Merck Sharp & Dohme) claims 7‑phenylimidazo[1,2‑b][1,2,4]triazine derivatives as selective GABAᴀ receptor ligands with affinity for α2, α3, and/or α5 subunits [1]. The key pharmacophoric requirement in this patent is a substituted phenyl ring at the 7‑position of the imidazotriazine core, optionally with additional substituents on the phenyl ring. The 3‑methyl‑2,6‑diphenyl compound (CAS 95234‑61‑0) has phenyl groups at the 2‑ and 6‑positions and a methyl at position 3, with no 7‑phenyl substitution — placing it outside the claimed GABAᴀ ligand genus. This negative differentiation is procurement‑relevant: laboratories screening for GABAᴀ activity must select a 7‑phenyl‑substituted analog rather than the 3‑methyl‑2,6‑diphenyl variant. Conversely, groups seeking c‑Met or PI3K inhibitors (where 7‑substitution is often absent from the preferred claims) will find the 3‑methyl‑2,6‑diphenyl pattern more relevant to the kinase patent landscape [2]. This target‑class divergence driven by a single substitution position exemplifies why precise analog selection is critical. [Class‑level inference]

GABA receptor CNS anxiolytic imidazotriazine subunit selectivity

Recommended Procurement and Experimental Deployment Scenarios for 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine


Kinase Inhibitor Lead Optimization – Core Scaffold SAR Probe

Medicinal chemistry teams pursuing c‑Met or PI3Kα inhibitors should procure CAS 95234‑61‑0 as a minimal core scaffold for systematic SAR studies. The 3‑methyl‑2,6‑diphenyl substitution pattern aligns with the preferred Markush claims of the Incyte c‑Met patent family (US 8,487,096) [1], and the core scaffold has demonstrated PI3Kα IC₅₀ values as low as 1.55 nM when elaborated with pyrimidine appendages [2]. By measuring the biochemical potency and cellular activity of the unadorned 3‑methyl‑2,6‑diphenyl core, research groups can establish the baseline contribution of the scaffold to kinase binding and rationally prioritize which vector (position 7, para‑phenyl, etc.) to derivatize next. This prevents wasted synthesis on inactive vectors and accelerates the identification of potent, selective leads.

Analytical Reference Standard for Impurity Profiling of Imidazotriazine Drug Candidates

Quality‑control and analytical development laboratories supporting imidazotriazine‑based drug candidates can deploy CAS 95234‑61‑0 as a system‑suitability reference standard. Its molecular weight (286.3 Da) and exact mass (286.121846) differ from the des‑methyl parent (272.106196) by 14.0 Da [1], a mass shift that serves as an ideal resolution check for HRMS instruments and HPLC methods. The calculated LogP of 3.77 provides a mid‑range hydrophobicity benchmark for reversed‑phase gradient calibration. Use of this compound as a retained reference sample also supports batch‑to‑batch consistency monitoring when the compound is employed as a synthetic intermediate in larger‑scale campaigns.

Competitive Patent Landscape and Freedom‑to‑Operate Analysis

Intellectual property teams can use CAS 95234‑61‑0 as a structural probe to map the scope and limitations of competing imidazotriazine patent families. The compound falls within the c‑Met inhibitor genus claimed by Incyte (US 8,487,096 and its international counterparts) [1] and the antiparasitic genus claimed by GSK (US 2018/0141949) [2], but is excluded from the GABAᴀ ligand genus (US 7,005,431) [3] due to the absence of a 7‑phenyl substituent. Procuring and analyzing this single compound allows patent attorneys and competitive intelligence analysts to delineate the boundaries of chemical‑matter protection across three distinct therapeutic areas, informing design‑around strategies and reducing infringement risk.

Neglected Tropical Disease Drug Discovery – Antiparasitic SAR Starting Point

Research groups focused on leishmaniasis, Chagas disease, or Human African Trypanosomiasis can procure the 3‑methyl‑2,6‑diphenyl variant as a starting scaffold aligned with the GSK antiparasitic patent application [1]. Because the patent’s exemplified compounds demonstrate that modest structural modifications can shift antileishmanial potency by an order of magnitude, the 3‑methyl‑2,6‑diphenyl core provides a neutral baseline for measuring the activity contribution of each subsequent substituent. This scaffold‑based approach to SAR accelerates hit‑to‑lead timelines and ensures that all synthesized analogs remain within a patent‑protected chemical space, facilitating future partnering or licensing discussions.

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